molecular formula C17H23N5O2 B13974879 tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13974879
M. Wt: 329.4 g/mol
InChI Key: YUDDSGBKDIZYHL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an aminoquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups to form Boc-protected intermediates . These intermediates are then subjected to various coupling reactions to introduce the desired functional groups.

The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminoquinoxaline moiety may yield quinoxaline derivatives, while reduction of the pyrrolidine ring can produce pyrrolidine-based compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various coupling reactions, making it a valuable building block for the development of new chemical entities .

Biology

Its ability to form stable complexes with biological macromolecules makes it a useful tool for investigating biochemical pathways and mechanisms .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoquinoxaline moiety can bind to enzymes and receptors, modulating their activity and triggering downstream effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((6-aminoquinoxalin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 3-[(6-aminoquinoxalin-2-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-7-6-12(10-22)20-15-9-19-14-8-11(18)4-5-13(14)21-15/h4-5,8-9,12H,6-7,10,18H2,1-3H3,(H,20,21)

InChI Key

YUDDSGBKDIZYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CN=C3C=C(C=CC3=N2)N

Origin of Product

United States

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